Cas no 1353971-97-7 (N-Isopropyl-N-pyrrolidin-3-ylmethyl-acetamide)

N-イソプロピル-N-ピロリジン-3-イルメチルアセトアミドは、構造的に特異なアミド化合物であり、ピロリジン環とイソプロピル基を有する点が特徴です。この分子は医薬品中間体としての応用が期待され、特に神経科学分野におけるリガンド設計や受容体研究において有用性が示唆されています。高い立体選択性と分子安定性を兼ね備えており、生体適合性の面でも優れた特性を有します。合成経路の効率性とスケーラビリティに優れ、精密有機合成における多様な修飾が可能な点が技術的利点です。

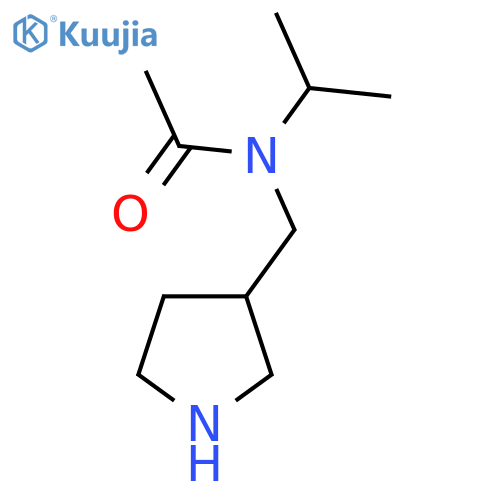

1353971-97-7 structure

商品名:N-Isopropyl-N-pyrrolidin-3-ylmethyl-acetamide

CAS番号:1353971-97-7

MF:C10H20N2O

メガワット:184.278602600098

CID:2157908

N-Isopropyl-N-pyrrolidin-3-ylmethyl-acetamide 化学的及び物理的性質

名前と識別子

-

- N-isopropyl-n-pyrrolidin-3-ylmethyl-acetamide

- N-Isopropyl-N-(pyrrolidin-3-ylmethyl)acetamide

- AM93756

- N-Isopropyl-N-pyrrolidin-3-ylmethylacetamide

- N-Isopropyl-N-pyrrolidin-3-ylmethyl-acetamide

-

- インチ: 1S/C10H20N2O/c1-8(2)12(9(3)13)7-10-4-5-11-6-10/h8,10-11H,4-7H2,1-3H3

- InChIKey: SUDXAYWTQPZJHQ-UHFFFAOYSA-N

- ほほえんだ: O=C(C)N(C(C)C)CC1CNCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 180

- トポロジー分子極性表面積: 32.299

N-Isopropyl-N-pyrrolidin-3-ylmethyl-acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM497299-1g |

N-Isopropyl-N-(pyrrolidin-3-ylmethyl)acetamide |

1353971-97-7 | 97% | 1g |

$1104 | 2023-01-01 | |

| Fluorochem | 088154-1g |

N-Isopropyl-N-pyrrolidin-3-ylmethyl-acetamide |

1353971-97-7 | 1g |

£945.00 | 2022-02-28 |

N-Isopropyl-N-pyrrolidin-3-ylmethyl-acetamide 関連文献

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

1353971-97-7 (N-Isopropyl-N-pyrrolidin-3-ylmethyl-acetamide) 関連製品

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量